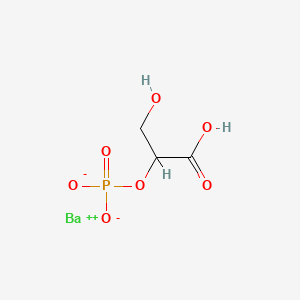
D-2-Phosphoglyceric acid barium salt 1-hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a substrate for the assay of 3-phosphoglyceric acid mutase and enolase . This compound is commonly used in biochemical research and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-2-Phosphoglyceric acid barium salt 1-hydrate typically involves the reaction of D-2-Phosphoglyceric acid with barium hydroxide in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrate form. The product is then purified through crystallization and drying processes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required quality and yield. The compound is produced in powder form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
D-2-Phosphoglyceric acid barium salt 1-hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The barium ion can be substituted with other metal ions in certain reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and metal salts for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield phosphoglycerate derivatives, while reduction reactions may produce glyceric acid derivatives .
Scientific Research Applications
D-2-Phosphoglyceric acid barium salt 1-hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical assays and reactions.
Biology: Serves as a substrate for enzymes like 3-phosphoglyceric acid mutase and enolase, which are involved in metabolic pathways.
Medicine: Utilized in biochemical studies related to metabolic disorders and enzyme functions.
Industry: Employed in the production of biochemical reagents and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of D-2-Phosphoglyceric acid barium salt 1-hydrate involves its role as a substrate for specific enzymes. For instance, it is converted by 3-phosphoglyceric acid mutase into 2-phosphoglycerate, which is then converted by enolase into phosphoenolpyruvate. These reactions are part of the glycolysis and gluconeogenesis pathways, which are crucial for cellular energy production .
Comparison with Similar Compounds
Similar Compounds
- D-2-Phosphoglyceric acid sodium salt hydrate
- D-3-Phosphoglyceric acid disodium salt
- L-2-Phosphoglyceric acid disodium salt hydrate
Uniqueness
D-2-Phosphoglyceric acid barium salt 1-hydrate is unique due to its specific interaction with barium ions, which can influence its solubility and reactivity compared to other similar compounds. This makes it particularly useful in certain biochemical assays where barium’s properties are advantageous .
Properties
CAS No. |
53823-72-6 |
|---|---|
Molecular Formula |
C3H5BaO7P |
Molecular Weight |
321.37 g/mol |
IUPAC Name |
barium(2+);(1-carboxy-2-hydroxyethyl) phosphate |
InChI |
InChI=1S/C3H7O7P.Ba/c4-1-2(3(5)6)10-11(7,8)9;/h2,4H,1H2,(H,5,6)(H2,7,8,9);/q;+2/p-2 |
InChI Key |
VDCXVAFBCOMLAH-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(=O)O)OP(=O)([O-])[O-])O.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















